molecular formula C22H24FN3O4S2 B11522984 3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11522984
M. Wt: 477.6 g/mol
InChI Key: MJPAKTWJCWPNIS-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a morpholinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol typically involves multiple steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

What sets 3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinylsulfonylphenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H24FN3O4S2

Molecular Weight

477.6 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)imino-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C22H24FN3O4S2/c23-18-4-6-19(7-5-18)24-22-26(10-1-13-27)21(16-31-22)17-2-8-20(9-3-17)32(28,29)25-11-14-30-15-12-25/h2-9,16,27H,1,10-15H2

InChI Key

MJPAKTWJCWPNIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CCCO

Origin of Product

United States

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